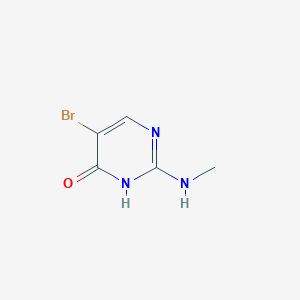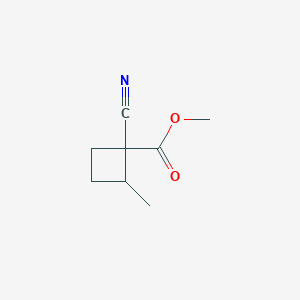![molecular formula C11H12N2O3 B1528626 3-Benzo[1,3]dioxol-5-YL-piperazin-2-one CAS No. 1246550-13-9](/img/structure/B1528626.png)
3-Benzo[1,3]dioxol-5-YL-piperazin-2-one
Descripción general
Descripción
3-Benzo[1,3]dioxol-5-YL-piperazin-2-one (3-BDXP2) is a heterocyclic compound that has been studied in recent years due to its potential applications in various scientific research areas. It is a compound of piperazine and benzo[1,3]dioxol-5-yl, which is a heterocyclic aromatic compound. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
El compuesto ha sido evaluado por su potencial en el tratamiento del cáncer. Se ha sintetizado una serie de derivados que llevan motivos heteroarílicos fusionados en 3-N y se ha demostrado que exhiben actividad anticancerígena contra diversas líneas celulares cancerosas . Estos derivados se han diseñado en base a la actividad de los indoles, que son conocidos por sus propiedades anticancerígenas. Los estudios de relación estructura-actividad de estos compuestos podrían conducir al desarrollo de nuevos agentes anticancerígenos.
Modulación de los Transportadores de Casete de Unión a ATP
Se han identificado derivados de 3-Benzo[1,3]dioxol-5-YL-piperazin-2-one como moduladores de los transportadores de casete de unión a ATP . Estos transportadores juegan un papel crucial en el tratamiento de la fibrosis quística, y la modulación por estos compuestos podría representar un nuevo enfoque terapéutico.
Aplicaciones Neurofarmacológicas
El compuesto se ha relacionado con aplicaciones neurofarmacológicas, particularmente como inhibidores o agonistas de las vías de señalización neuronal . Esto podría tener implicaciones para el desarrollo de tratamientos para trastornos neurológicos.
Propiedades Antiinflamatorias y Analgésicas
Los derivados sustituidos del compuesto han mostrado potentes actividades antiinflamatorias y analgésicas . Esto sugiere posibles aplicaciones en el tratamiento de afecciones asociadas con la inflamación y el dolor.
Actividades Antimicrobianas y Antituberculosas
También se ha encontrado que los derivados del compuesto poseen propiedades antimicrobianas y antituberculosas . Esto podría conducir al desarrollo de nuevos antibióticos y tratamientos para la tuberculosis.
Actividades Antivirales y Antiplaquetarias
Investigaciones adicionales han indicado que los derivados de this compound tienen funciones antivirales y antiplaquetarias . Estas actividades son cruciales en el manejo de infecciones virales y afecciones que causan coagulación sanguínea anormal.
Tratamiento de Afecciones Reumáticas
El compuesto se ha utilizado en el tratamiento de la artritis reumática y reumatoide, así como la osteoartritis . Ofrece una opción terapéutica para controlar estas afecciones crónicas.
Mitigación de los Efectos Secundarios Gastrointestinales
En el contexto de la administración a largo plazo para tratar la artritis, los derivados del compuesto se han asociado con menos efectos secundarios gastrointestinales, como úlceras y sangrado, en comparación con otros tratamientos . Esto destaca su potencial como una opción de tratamiento a largo plazo más segura para los pacientes con artritis.
Mecanismo De Acción
Target of Action
It’s known that similar compounds have shown antiproliferative activity against various cancer cells .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes that inhibit the proliferation of cancer cells .
Biochemical Pathways
Given its potential antiproliferative effects, it may influence pathways related to cell growth and division .
Result of Action
Similar compounds have been shown to exert antiproliferative effects, suggesting that this compound may also inhibit cell growth and division .
Análisis Bioquímico
Biochemical Properties
3-Benzo[1,3]dioxol-5-YL-piperazin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and activity . Additionally, this compound can form complexes with other biomolecules, influencing their stability and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells, such as HeLa and A549 cell lines, by causing cell cycle arrest at the S-phase and G2/M-phase . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in apoptosis and cell proliferation, thereby affecting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This binding often involves interactions with the active sites of enzymes, resulting in conformational changes that affect enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can impact its effectiveness. In vitro studies have shown that this compound remains stable under specific conditions, but its activity may decrease due to degradation . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can have therapeutic effects, such as inhibiting tumor growth, while high doses may lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels . For instance, the compound can inhibit enzymes involved in the synthesis of specific metabolites, leading to changes in their concentrations .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can affect its overall activity and effectiveness in different tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-11-10(12-3-4-13-11)7-1-2-8-9(5-7)16-6-15-8/h1-2,5,10,12H,3-4,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEUMUSFCOWVQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601280756 | |
| Record name | 3-(1,3-Benzodioxol-5-yl)-2-piperazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246550-13-9 | |
| Record name | 3-(1,3-Benzodioxol-5-yl)-2-piperazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246550-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-Benzodioxol-5-yl)-2-piperazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528543.png)

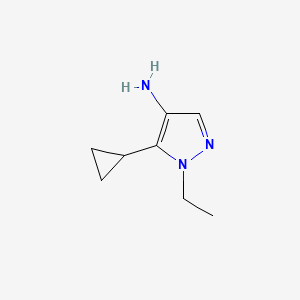

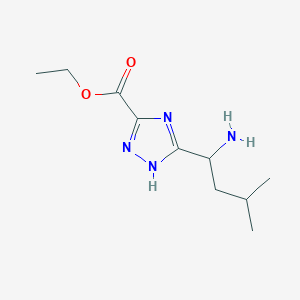
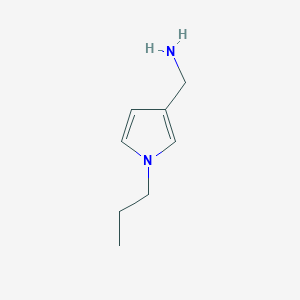
![6-bromo-1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1528558.png)
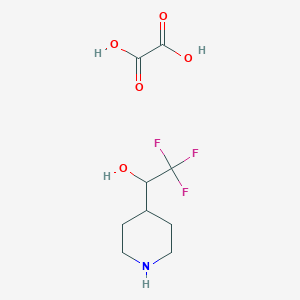
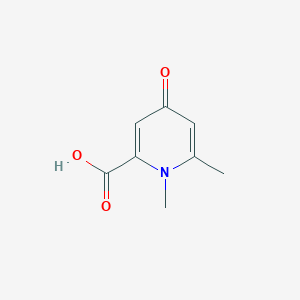
![5-(tert-butoxycarbonyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1528562.png)


